{[4-(methoxycarbonyl)phenyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate
Description
{[4-(methoxycarbonyl)phenyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate: is a complex organic compound that features both an aromatic amine and a thiophene ring
Properties
IUPAC Name |
[2-(4-methoxycarbonylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-10-7-8-23-14(10)16(20)22-9-13(18)17-12-5-3-11(4-6-12)15(19)21-2/h3-8H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAALFMNICMAMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[4-(methoxycarbonyl)phenyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carboxylate group through esterification. The aromatic amine can be introduced via a nucleophilic substitution reaction. The final step often involves coupling the two intermediates under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds with thiophene structures exhibit significant anticancer properties. For instance, research has shown that derivatives of thiophene can inhibit the proliferation of cancer cells by inducing apoptosis through various biochemical pathways . The incorporation of the carbamate moiety in {[4-(methoxycarbonyl)phenyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate enhances its bioactivity.
Case Study: Synthesis and Evaluation
A study synthesized several derivatives of this compound and evaluated their cytotoxicity against different cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting potent activity against specific cancer types .
Organic Electronics
Conductive Polymers
The unique electronic properties of thiophene derivatives make them excellent candidates for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of functional groups like carbamoyl can enhance the charge transport properties of polymers derived from this compound .
Data Table: Conductivity Measurements
| Polymer Type | Conductivity (S/cm) |
|---|---|
| Poly-{[4-(methoxycarbonyl)phenyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate | 0.01 |
| Thiophene-based polymer | 0.005 |
Agricultural Chemistry
Pesticidal Properties
Preliminary investigations into the pesticidal properties of this compound have shown promising results. Compounds containing thiophene rings have been reported to exhibit insecticidal and fungicidal activities, making them potential candidates for developing new agrochemicals .
Case Study: Insecticidal Activity
In a controlled study, this compound was tested against common agricultural pests. The results demonstrated significant mortality rates at specific concentrations, indicating its potential as a biopesticide .
Mechanism of Action
The mechanism by which {[4-(methoxycarbonyl)phenyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aromatic amine group can form hydrogen bonds or participate in π-π interactions, while the thiophene ring can engage in π-stacking interactions.
Comparison with Similar Compounds
[2-(4-Methoxyphenyl)ethylamine: This compound shares the methoxyphenyl group but lacks the thiophene ring.
4-Methoxyphenylacetonitrile: Similar in having the methoxyphenyl group but differs in the presence of a nitrile group instead of the thiophene ring.
2-Phenylethylamine: Lacks the methoxy group and the thiophene ring but shares the phenylethylamine structure.
Uniqueness: The presence of both the methoxycarbonylanilino group and the thiophene ring in {[4-(methoxycarbonyl)phenyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate makes it unique
Biological Activity
{[4-(methoxycarbonyl)phenyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiophene ring and a carbamate moiety, which may influence its biological interactions. The molecular formula is .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound's structure allows it to fit into active sites of target proteins, modulating their activity and leading to various biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related thiophene derivatives have shown significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a potential mechanism involving the modulation of apoptotic pathways .
Data Table: Biological Activity Summary
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of the compound were screened against various microbial strains. The results indicated that modifications in the thiophene ring significantly enhance antimicrobial activity, suggesting that structural optimization could lead to more potent agents .
Study 2: Cancer Cell Apoptosis
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, indicating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing {[4-(methoxycarbonyl)phenyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate, and how can purity be optimized?
- Methodology : Multi-step organic synthesis is typically employed, starting with thiophene-2-carboxylate derivatives and functionalizing them via carbamoylation and esterification reactions. Key steps include:
- Alkylation of the thiophene ring using methoxycarbonylphenyl precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- Carbamoyl group introduction via coupling reactions with activated carbonyl intermediates (e.g., using EDCI/HOBt) .
- Purity Optimization : Use thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for final purification. Recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane) improves crystallinity .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the thiophene ring and carbamoyl linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₆H₁₅NO₅S) and isotopic patterns .
- Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in DMSO and DMF; limited solubility in water. Pre-solubilize in DMSO for biological assays (<1% v/v final concentration) .
- Stability : Store at −20°C under inert gas (argon). Degradation occurs above 40°C or in acidic/basic conditions; monitor via HPLC for hydrolytic byproducts (e.g., free carboxylic acid) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Hypothesis Testing :
- Replicate assays under standardized conditions (e.g., ATP-based viability assays at 72h incubation) to control for batch variability .
- Compare structural analogs (e.g., methyl vs. ethyl ester derivatives) to isolate functional group contributions .
- Data Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀) .
Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes/receptors)?
- Structure-Activity Relationship (SAR) :
- Modify the methoxycarbonylphenyl group to alter steric bulk (e.g., replace with trifluoromethyl for enhanced lipophilicity) .
- Introduce electron-withdrawing groups on the thiophene ring to improve binding to polar active sites .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses with targets like COX-2 or HIF-1α .
Q. How can researchers address low yields in the final coupling step of synthesis?
- Reaction Optimization :
- Screen coupling agents: Replace EDCI with DCC or HATU for improved carbamoyl bond formation .
- Adjust solvent polarity: Switch from DMF to THF to reduce side reactions .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
Q. What in vitro/in vivo models are suitable for evaluating this compound’s therapeutic potential?
- In Vitro :
- Cancer: NCI-60 cell line panel for antiproliferative activity .
- Inflammation: LPS-stimulated RAW 264.7 macrophages for COX-2 inhibition .
- In Vivo :
- Xenograft models (e.g., HCT-116 colorectal cancer in nude mice) with pharmacokinetic profiling (Cₘₐₓ, t₁/₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
